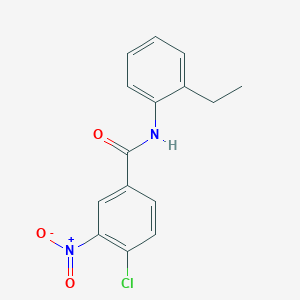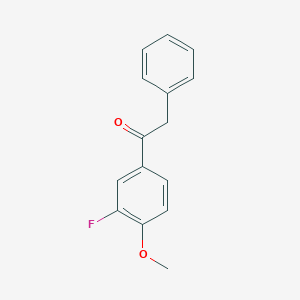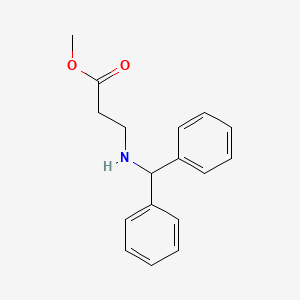![molecular formula C28H28BrNO2 B5192637 5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B5192637.png)
5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes a brominated phenyl group and a benzo[a]phenanthridinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the phenyl ring.
Etherification: Formation of the propan-2-yloxy group through a nucleophilic substitution reaction.
Cyclization: Formation of the benzo[a]phenanthridinone core through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the benzo[a]phenanthridinone core to more oxidized derivatives.
Reduction: Reduction of the bromine atom to form a hydrogenated derivative.
Substitution: Replacement of the bromine atom with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: As a probe for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-BROMO-2-(2-PROPYN-1-YLOXY)PHENYL]METHANOL: A related compound with a similar brominated phenyl group but different core structure.
IMIDAZOLE DERIVATIVES: Compounds containing the imidazole ring, which share some chemical properties with the benzo[a]phenanthridinone core.
Uniqueness
The uniqueness of 5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-(5-bromo-2-propan-2-yloxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28BrNO2/c1-16(2)32-24-12-10-18(29)13-20(24)27-26-21(14-28(3,4)15-23(26)31)25-19-8-6-5-7-17(19)9-11-22(25)30-27/h5-13,16,27,30H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHXILJGFGQWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-acetyl-4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane](/img/structure/B5192560.png)
![N-{4-methyl-2-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B5192564.png)
![2-{(4E)-4-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5192571.png)

![methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5192587.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5192592.png)
![4-[3-(2-chloro-6-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5192608.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5192612.png)

![(5E)-1-(4-fluorophenyl)-5-[(2-methoxy-4-morpholin-4-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5192638.png)

![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5192650.png)
![10-(4-CHLOROBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B5192656.png)
